3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole

描述

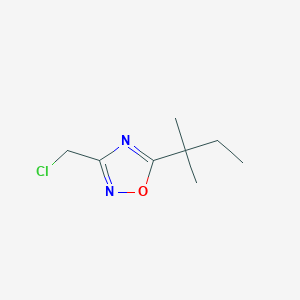

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a chloromethyl group (-CH$_2$Cl) and at the 5-position with a branched alkyl group (2-methylbutan-2-yl, or tert-pentyl). The chloromethyl group enhances reactivity, enabling further functionalization, while the bulky tert-pentyl substituent may influence steric and lipophilic properties .

属性

分子式 |

C8H13ClN2O |

|---|---|

分子量 |

188.65 g/mol |

IUPAC 名称 |

3-(chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H13ClN2O/c1-4-8(2,3)7-10-6(5-9)11-12-7/h4-5H2,1-3H3 |

InChI 键 |

ZMSMCMDJKRJIFZ-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)(C)C1=NC(=NO1)CCl |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

The synthesis generally starts from:

- Amidoxime derivatives : Prepared from the corresponding nitriles via reaction with hydroxylamine.

- 2-Methylbutan-2-yl carboxylic acid derivatives or acid chlorides: To introduce the 5-substituent.

The amidoxime corresponding to the 3-position substituent is reacted with chloroacetyl chloride or related reagents to introduce the chloromethyl group at position 3 of the oxadiazole ring.

Stepwise Synthetic Route

A typical synthetic route involves the following steps:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of amidoxime from nitrile | Aqueous hydroxylamine, sodium carbonate, reflux in methanol, 12-18 h | 50-60% | Formation of amidoxime intermediate from 2-methylbutan-2-yl nitrile |

| 2 | Reaction of amidoxime with chloroacetyl chloride | Dry acetone, room temperature, stirring 4-6 h | 70-80% | Introduction of chloromethyl group |

| 3 | Cyclization to 1,2,4-oxadiazole | Reflux in toluene or benzene, 24 h | 60-75% | Formation of the oxadiazole ring |

| 4 | Purification | Column chromatography (Hexane:Ethyl acetate 9:1) | - | Removal of impurities and isolation of pure compound |

Detailed Reaction Conditions

Amidoxime Formation : The nitrile precursor is treated with hydroxylamine hydrochloride in the presence of sodium carbonate in methanol under reflux conditions for 12-18 hours. This step yields the amidoxime intermediate essential for ring closure.

Chloroacetylation : The amidoxime is then reacted with chloroacetyl chloride in dry acetone at room temperature. Potassium carbonate is often used as a base to neutralize the generated HCl. The reaction proceeds for approximately 4 hours, leading to the formation of a chloroacetylated amidoxime intermediate.

Cyclization : The chloroacetylated intermediate undergoes cyclodehydration under reflux in toluene or benzene for 24 hours. This step forms the 1,2,4-oxadiazole ring with the chloromethyl substituent at position 3 and the 2-methylbutan-2-yl group at position 5.

Purification : The crude product is purified by column chromatography using a hexane and ethyl acetate mixture (typically 9:1) as the eluent to obtain the pure this compound as a yellow oil or solid.

Alternative Synthetic Routes and Variations

Amidoxime and Benzamidoxime Routes

Some literature reports syntheses starting from benzamidoximes substituted with various aryl groups, which are reacted with chloroacetyl chloride to yield chloromethyl-substituted oxadiazoles. This method can be adapted by replacing the aryl group with the 2-methylbutan-2-yl substituent via the corresponding acid chloride or carboxylic acid derivative.

Use of Microwave Irradiation and Coupling Agents

Microwave-assisted synthesis and coupling reagents such as DCC (dicyclohexylcarbodiimide) or HATU have been employed for related oxadiazole derivatives to improve yields and reduce reaction times. While specific data for this compound are limited, these methods could be explored for optimization.

Reaction Mechanism Insights

The formation of 1,2,4-oxadiazoles typically proceeds via nucleophilic attack of the amidoxime nitrogen on the activated carbonyl carbon of the acid chloride, followed by cyclization and elimination of HCl. The chloromethyl group is introduced by using chloroacetyl chloride, which reacts with the amidoxime nitrogen to form a chloromethylated intermediate that cyclizes to the final oxadiazole ring.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Amidoxime derivative of 2-methylbutan-2-yl nitrile, chloroacetyl chloride |

| Solvents | Methanol (amidoxime formation), dry acetone (chloroacetylation), toluene or benzene (cyclization) |

| Reaction Temperatures | Reflux for amidoxime formation and cyclization; room temperature for chloroacetylation |

| Reaction Times | 12-18 h (amidoxime), 4-6 h (chloroacetylation), 24 h (cyclization) |

| Purification | Column chromatography (Hexane:Ethyl acetate 9:1) |

| Typical Yields | 50-80% per step; overall 40-60% yield |

| Characterization | NMR, IR, MS, melting point consistent with literature |

化学反应分析

Types of Reactions

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted oxadiazoles with various functional groups.

Oxidation Reactions: Formation of oxadiazole N-oxides.

Reduction Reactions: Formation of hydrazine derivatives.

科学研究应用

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its bioactive effects. The exact molecular pathways involved depend on the specific application and target organism.

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Alkyl Substituents (e.g., 2-methylpropyl): Increase lipophilicity (logP) and membrane permeability but reduce solubility in polar solvents .

- Heterocyclic Substituents (e.g., thiophene, isoxazole): Introduce heteroatoms (S, O) that participate in dipole interactions or hydrogen bonding, affecting solubility and reactivity .

生物活性

3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention for its diverse biological activities. Oxadiazoles have been studied for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁ClN₂O

- Molecular Weight : 188.65 g/mol

The presence of the chloromethyl group and the branched alkyl chain contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Oxadiazoles have shown promising antimicrobial properties. A study highlighted that various oxadiazole derivatives were effective against different strains of bacteria and fungi. The compound's chloromethyl group enhances its ability to penetrate microbial membranes, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Activity

In vitro studies have demonstrated that oxadiazole derivatives can inhibit pro-inflammatory cytokines. The compound was tested in lipopolysaccharide (LPS)-activated macrophages, showing significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 90 |

Anticancer Activity

The potential anticancer effects of oxadiazoles have been explored in several cancer cell lines. Research indicated that compounds with the oxadiazole scaffold can induce apoptosis in cancer cells through various mechanisms, including caspase activation and modulation of cell cycle progression.

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent publication evaluated the antimicrobial activity of several oxadiazole derivatives against multidrug-resistant bacterial strains. The study found that this compound exhibited superior activity compared to traditional antibiotics.

- Case Study on Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory properties of oxadiazoles in a murine model of arthritis. The results showed that administration of the compound significantly reduced joint swelling and inflammatory markers compared to untreated controls.

常见问题

Q. What are the recommended synthetic routes for 3-(Chloromethyl)-5-(2-methylbutan-2-yl)-1,2,4-oxadiazole, and how can its structure be validated?

The synthesis typically involves cycloaddition or condensation reactions. For example, the oxadiazole core can be formed via cyclization of amidoximes with acyl chlorides under basic conditions (e.g., NaOH in DMF at 80–100°C) . The chloromethyl group is introduced using chloromethylation agents like ClCH₂SO₂Cl. Structural validation requires:

- NMR spectroscopy : Confirm substitution patterns (e.g., chloromethyl protons at δ 4.5–5.0 ppm, tert-butyl group in 2-methylbutan-2-yl at δ 1.2–1.4 ppm) .

- Mass spectrometry : Molecular ion peak (e.g., [M+H]⁺ at m/z 229.1) and fragmentation patterns .

- Elemental analysis : Match calculated and observed C, H, N, Cl percentages .

Q. How does the reactivity of the chloromethyl group influence derivatization strategies?

The chloromethyl group is a versatile handle for nucleophilic substitution. Common strategies include:

- Alkylation : React with amines (e.g., piperidine) to form tertiary amines .

- Cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Click chemistry : Azide-alkyne cycloaddition for bioconjugation .

Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid oxadiazole ring degradation .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Anticancer activity : MTT assay (IC₅₀ determination in cancer cell lines, e.g., breast T47D or colorectal HCT-116) .

- Antimicrobial activity : Broth microdilution (MIC against S. aureus or E. coli) .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining .

- Enzyme inhibition : Fluorescence-based assays (e.g., MAO inhibition with kynuramine substrate) .

Q. How can computational methods guide the design of derivatives with enhanced activity?

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

Q. What strategies optimize the compound’s pharmacokinetic properties?

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility .

- Metabolic stability : Replace metabolically labile groups (e.g., chloromethyl → trifluoromethyl) .

- Prodrug design : Mask reactive sites with ester or amide linkers .

Methodological Considerations

Q. How can structural analogs be systematically compared for SAR studies?

Q. What analytical techniques ensure purity and stability during storage?

- HPLC : Use C18 columns (ACN/water gradient) to detect impurities (<98% purity invalidates assays) .

- TGA/DSC : Monitor thermal decomposition (degradation above 150°C suggests refrigeration) .

- Long-term stability : Store at -20°C under argon to prevent hydrolysis of the chloromethyl group .

Emerging Research Directions

Q. Can this compound act as a dual modulator of nuclear receptors (e.g., FXR/PXR)?

Recent studies on similar oxadiazoles show:

Q. How does the tert-butyl group in 2-methylbutan-2-yl influence steric effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。